N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzenesulfonamide
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Overview
Description
N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzenesulfonamide is a complex organic compound characterized by its unique adamantane structure. The adamantane core is a tricyclic hydrocarbon that provides the compound with significant stability and rigidity. The methoxy group and benzenesulfonamide moiety further enhance its chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzenesulfonamide typically involves multiple steps:
Formation of the Adamantane Core: The adamantane structure is synthesized through a series of cyclization reactions starting from simple hydrocarbons.
Introduction of the Methoxy Group: Methoxylation is achieved using methanol and a suitable catalyst under controlled temperature and pressure conditions.
Attachment of the Benzenesulfonamide Moiety: This step involves the reaction of the methoxyadamantane intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
Scientific Research Applications
N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The adamantane core provides a rigid framework that facilitates binding to target proteins or enzymes. The methoxy and benzenesulfonamide groups enhance its binding affinity and specificity. The compound can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation.
Comparison with Similar Compounds
Similar Compounds
1-((1R,3R,5R,7R)-2-(1-Piperidinyl)adamantan-2-yl)methanamine: Shares the adamantane core but differs in the functional groups attached.
N-(1-(3R,5R,7R)-adamantan-1-yl)ethyl)acetamide: Another adamantane derivative with different substituents.
Uniqueness
N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzenesulfonamide is unique due to its specific combination of the adamantane core, methoxy group, and benzenesulfonamide moiety. This combination provides distinct chemical properties and biological activities not observed in other similar compounds.
Properties
IUPAC Name |
N-[(2-methoxy-2-adamantyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3S/c1-22-18(12-19-23(20,21)17-5-3-2-4-6-17)15-8-13-7-14(10-15)11-16(18)9-13/h2-6,13-16,19H,7-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPGYTONMUDKTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNS(=O)(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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